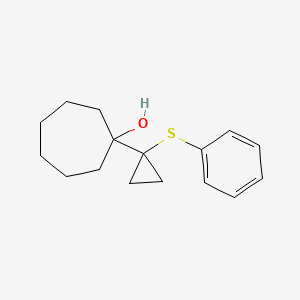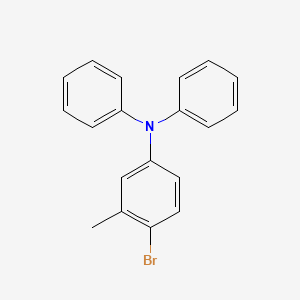
4-Bromo-3-methyl-N,N-diphenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-methyl-N,N-diphenylaniline is an organic compound with the molecular formula C19H16BrN and a molecular weight of 338.24 g/mol . It is a derivative of diphenylaniline, where a bromine atom is substituted at the 4th position and a methyl group at the 3rd position of the aniline ring. This compound is primarily used in research and development, particularly in organic synthesis and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-N,N-diphenylaniline typically involves the bromination of 3-methyl-N,N-diphenylaniline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a solvent like chloroform under controlled temperature conditions . The process involves dissolving the starting material in chloroform, followed by the gradual addition of NBS while maintaining the reaction mixture at a low temperature (0°C). After the reaction is complete, the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as recrystallization to ensure high purity .
化学反应分析
Types of Reactions
4-Bromo-3-methyl-N,N-diphenylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinones .
科学研究应用
4-Bromo-3-methyl-N,N-diphenylaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.
作用机制
The mechanism of action of 4-Bromo-3-methyl-N,N-diphenylaniline depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In material science, its electronic properties are exploited to develop advanced materials for electronic devices .
相似化合物的比较
Similar Compounds
4-Bromo-N,N-diphenylaniline: Similar structure but lacks the methyl group at the 3rd position.
3-Bromo-N,N-dimethylaniline: Similar structure but has dimethyl groups instead of diphenyl groups.
4-Bromotriphenylamine: Similar structure but with an additional phenyl group.
Uniqueness
4-Bromo-3-methyl-N,N-diphenylaniline is unique due to the presence of both a bromine atom and a methyl group on the aniline ring, which imparts distinct electronic and steric properties. These properties make it valuable in specific applications, such as the synthesis of specialized organic compounds and the development of advanced materials .
属性
分子式 |
C19H16BrN |
|---|---|
分子量 |
338.2 g/mol |
IUPAC 名称 |
4-bromo-3-methyl-N,N-diphenylaniline |
InChI |
InChI=1S/C19H16BrN/c1-15-14-18(12-13-19(15)20)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3 |
InChI 键 |
YGNIQQVBMOUSBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one](/img/structure/B13094341.png)
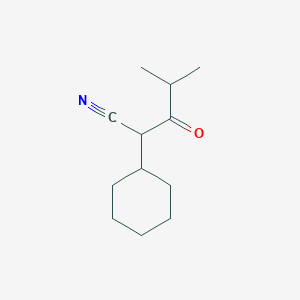
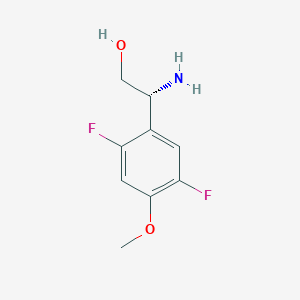
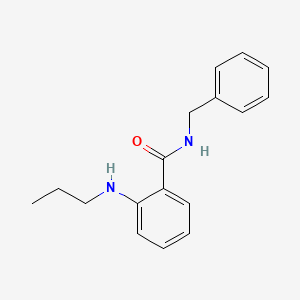

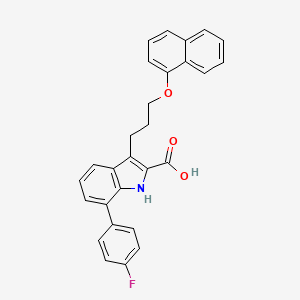
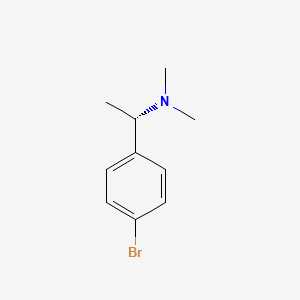
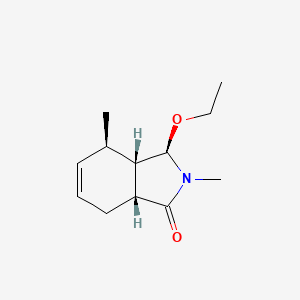
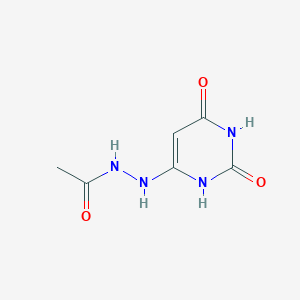
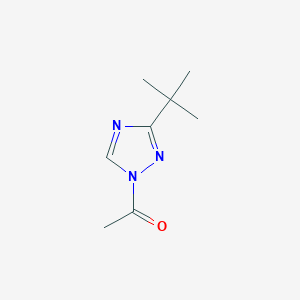

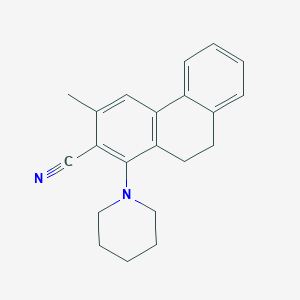
![4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine](/img/structure/B13094404.png)
